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Compound of Interest

Compound Name: Sulfo-Cy5.5 dUTP

Cat. No.: B15138488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cy5.5

deoxyuridine triphosphate (dUTP) in advanced single-molecule imaging techniques. Sulfo-

Cy5.5, a bright and photostable far-red fluorescent dye, offers significant advantages for

visualizing and quantifying biological processes at the nanoscale. Its incorporation into DNA

enables precise localization and tracking of individual molecules, making it a valuable tool for

super-resolution microscopy and single-molecule FRET studies.

Introduction to Sulfo-Cy5.5 dUTP
Sulfo-Cy5.5 dUTP is a modified deoxynucleotide triphosphate that can be enzymatically

incorporated into DNA strands by various DNA polymerases. The sulfonated cyanine 5.5 dye

imparts excellent water solubility and brightness, with excitation and emission maxima in the

far-red region of the spectrum, minimizing autofluorescence from cellular components.[1]

These properties make it an ideal candidate for single-molecule localization microscopy

(SMLM) techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM)

and for single-molecule Förster Resonance Energy Transfer (smFRET) experiments.

Photophysical Properties
Understanding the photophysical characteristics of Sulfo-Cy5.5 is crucial for designing and

optimizing single-molecule imaging experiments.
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Property Value Reference

Excitation Maximum (λ_ex) ~675 nm [1]

Emission Maximum (λ_em) ~694 nm [1]

Molar Extinction Coefficient (ε) ~195,000 - 271,000 M⁻¹cm⁻¹ [2][3]

Quantum Yield (Φ) ~0.28 [2]

Solubility High in aqueous solutions [1]

Applications in Single-Molecule Imaging
Direct Stochastic Optical Reconstruction Microscopy
(dSTORM)
dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching

of individual fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a

sparse subset of fluorophores at any given time, their precise locations can be determined, and

a super-resolved image can be reconstructed. Sulfo-Cy5.5, like other cyanine dyes, can be

induced to blink in the presence of specific imaging buffers, making it suitable for dSTORM.[4]

[5]

Single-Molecule Förster Resonance Energy Transfer
(smFRET)
smFRET is a powerful technique for measuring intramolecular and intermolecular distances

and dynamics. It relies on the non-radiative transfer of energy from an excited donor

fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent

on the distance between the two dyes. Sulfo-Cy5.5 can serve as an excellent acceptor for

donor dyes like Cy3 or Cy3.5, enabling the study of conformational changes in nucleic acids

and protein-DNA interactions at the single-molecule level.[6][7]

Experimental Protocols
Enzymatic Labeling of DNA with Sulfo-Cy5.5 dUTP
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This protocol describes the incorporation of Sulfo-Cy5.5 dUTP into a DNA probe using nick

translation. Other methods like random priming or PCR can also be adapted.[8][9]

Materials:

DNA template

DNase I

DNA Polymerase I

dNTP mix (dATP, dCTP, dGTP)

dTTP

Sulfo-Cy5.5 dUTP

10x Nick Translation Buffer

Nuclease-free water

DNA purification kit

Procedure:

In a microcentrifuge tube, combine the following:

DNA template (1 µg)

10x Nick Translation Buffer (5 µL)

dNTP mix (without dTTP, 10 mM each) (1 µL)

dTTP (1 mM) (1 µL)

Sulfo-Cy5.5 dUTP (1 mM) (2 µL)

DNase I (diluted to an appropriate concentration) (1 µL)
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DNA Polymerase I (10 U/µL) (1 µL)

Nuclease-free water to a final volume of 50 µL.

Incubate the reaction at 15°C for 1-2 hours. The optimal incubation time and enzyme

concentrations may need to be determined empirically.

Stop the reaction by adding 5 µL of 0.5 M EDTA.

Purify the labeled DNA probe using a DNA purification kit according to the manufacturer's

instructions.

Determine the degree of labeling by measuring the absorbance at 260 nm (for DNA) and

~675 nm (for Sulfo-Cy5.5).

Reaction Setup

Labeling Reaction Purification & Analysis

DNA Template

Reaction Mix

Enzymes & Buffers

dNTPs

Sulfo-Cy5.5 dUTP

Incubation15°C, 1-2h Purification Spectrophotometry Labeled DNA

Click to download full resolution via product page

Fig. 1: Workflow for enzymatic labeling of DNA with Sulfo-Cy5.5 dUTP.
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dSTORM Imaging Protocol
This protocol provides a general guideline for dSTORM imaging of cells labeled with Sulfo-

Cy5.5. Optimization of the imaging buffer and laser powers is critical for achieving optimal

blinking and high-quality super-resolution images.[10][11][12][13][14][15]

Materials:

Cells labeled with Sulfo-Cy5.5 probes

dSTORM imaging buffer (see below)

Microscope slides and coverslips (#1.5)

Total Internal Reflection Fluorescence (TIRF) microscope equipped with a ~647 nm laser for

excitation and a ~405 nm laser for reactivation, and an EMCCD or sCMOS camera.

dSTORM Imaging Buffer (Glox-based):

50 mM Tris-HCl (pH 8.0)

10 mM NaCl

10% (w/v) Glucose

500 µg/mL Glucose Oxidase

40 µg/mL Catalase

100 mM Mercaptoethylamine (MEA)

Procedure:

Prepare the dSTORM imaging buffer immediately before use.

Mount the labeled cells on a microscope slide with a coverslip.

Add the dSTORM imaging buffer to the sample.
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Place the slide on the TIRF microscope.

Illuminate the sample with the 647 nm laser at a high power density to induce photoswitching

of the Sulfo-Cy5.5 molecules to the dark state. A small population of molecules will

spontaneously return to the fluorescent state.

Acquire a time series of images (typically 10,000-50,000 frames) at a high frame rate (e.g.,

50-100 Hz).

If necessary, use the 405 nm laser at a low power to reactivate fluorophores that have

entered a long-lived dark state.

Process the acquired image stack using a suitable localization software (e.g.,

ThunderSTORM, rapidSTORM) to identify the precise coordinates of each blinking event and

reconstruct the super-resolved image.
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Fig. 2: General workflow for dSTORM imaging.

Single-Molecule FRET (smFRET) Protocol
This protocol outlines the steps for a prism-based TIRF smFRET experiment to study DNA

conformational dynamics using a Cy3 (donor) and Sulfo-Cy5.5 (acceptor) pair.[6][7][16][17][18]

Materials:
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DNA labeled with both a donor (e.g., Cy3) and an acceptor (Sulfo-Cy5.5) fluorophore.

Biotinylated DNA for surface immobilization.

Streptavidin-coated quartz microscope slide.

TIRF microscope with a ~532 nm laser for donor excitation and appropriate emission filters

for detecting donor and acceptor fluorescence.

smFRET imaging buffer (see below).

smFRET Imaging Buffer:

50 mM Tris-HCl (pH 7.5)

50 mM NaCl

Oxygen scavenging system (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8%

w/v glucose).

Triplet state quencher (e.g., 1 mM Trolox).

Procedure:

Assemble a flow chamber using a streptavidin-coated quartz slide and a coverslip.

Incubate the chamber with a dilute solution of biotinylated, dual-labeled DNA to allow for

surface immobilization.

Wash the chamber to remove unbound DNA.

Introduce the smFRET imaging buffer into the chamber.

Illuminate the sample with the 532 nm laser in TIRF mode to excite the donor fluorophores.

Simultaneously record the fluorescence emission from both the donor and acceptor channels

using a sensitive camera.
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Analyze the fluorescence intensity time traces for individual molecules to calculate the FRET

efficiency (E = I_A / (I_D + I_A)), where I_A is the acceptor intensity and I_D is the donor

intensity.

Correlate changes in FRET efficiency with conformational dynamics of the labeled molecule.

Excitation & Energy Transfer Emission & Detection

Laser (532 nm) Donor (Cy3)
Excitation

Acceptor (Sulfo-Cy5.5)
FRET

Donor Emission

Acceptor Emission

Detector

Click to download full resolution via product page

Fig. 3: Principle of a single-molecule FRET experiment.

Data Presentation and Analysis
Quantitative data from single-molecule imaging experiments should be carefully analyzed to

extract meaningful biological insights.

For dSTORM:

Localization Precision: The precision with which the center of each fluorophore is

determined. This is typically in the range of 10-30 nm.

Photon Count: The number of photons detected per localization event. Higher photon counts

lead to better localization precision.

Blinking Kinetics: The on- and off-times of the fluorophore, which are influenced by the

imaging buffer and laser power.

For smFRET:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15138488?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FRET Efficiency Histograms: Distributions of FRET efficiencies from a population of

molecules, which can reveal different conformational states.

Time Traces: Plots of donor and acceptor intensities and the corresponding FRET efficiency

over time for individual molecules, showing dynamic transitions between states.

Conclusion
Sulfo-Cy5.5 dUTP is a versatile and powerful tool for single-molecule imaging. Its favorable

photophysical properties and ability to be enzymatically incorporated into DNA make it well-

suited for a range of advanced microscopy techniques. By following the detailed protocols and

considering the key experimental parameters outlined in this guide, researchers can effectively

utilize Sulfo-Cy5.5 dUTP to unravel complex biological processes at the molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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